molecular formula C12H9NO B595467 3-Methoxynaphthalene-1-carbonitrile CAS No. 147397-59-9

3-Methoxynaphthalene-1-carbonitrile

Cat. No.: B595467
CAS No.: 147397-59-9
M. Wt: 183.21
InChI Key: QVJHGGIMACPXDE-UHFFFAOYSA-N
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Description

3-Methoxynaphthalene-1-carbonitrile is a complex organic compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxynaphthalene-1-carbonitrile typically involves the reaction of 3-methoxynaphthalene with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Primary amines.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

3-Methoxynaphthalene-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxynaphthalene-2-carbonitrile
  • 2-Methoxynaphthalene-1-carbonitrile
  • 1-Methoxynaphthalene-3-carbonitrile

Comparison

Compared to similar compounds, 3-Methoxynaphthalene-1-carbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and properties. For example, the position of the methoxy and nitrile groups can affect the compound’s electronic distribution, making it more or less reactive in certain chemical reactions .

Properties

IUPAC Name

3-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJHGGIMACPXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704777
Record name 3-Methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147397-59-9
Record name 3-Methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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